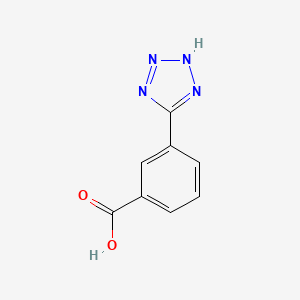

3-(1H-Tetrazol-5-yl)benzoic Acid

CAS No.: 73096-39-6

Cat. No.: VC2410687

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73096-39-6 |

|---|---|

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 3-(2H-tetrazol-5-yl)benzoic acid |

| Standard InChI | InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) |

| Standard InChI Key | MIERACSHCALJOM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NNN=N2 |

Introduction

Chemical Structure and Properties

3-(1H-Tetrazol-5-yl)benzoic acid (CAS No. 73096-39-6) is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . The compound is characterized by a benzoic acid group at position 3 connected to a tetrazole ring at position 5, creating a versatile difunctional structure with both carboxylic acid and tetrazole functionalities .

Structural Characteristics

The crystal structure reveals important bond length details that help understand the compound's reactivity and coordination capabilities. In the carboxylate group, the C=O distance is 1.216(2) Å, which is significantly shorter than the C—O distance of 1.311(2) Å . This difference reflects the partial double bond character of the carbonyl group.

In the tetrazole moiety:

-

The N=N distance is 1.288(2) Å

-

The N—N distances are 1.343(2) Å and 1.358(2) Å

-

The C—N distance is 1.333(2) Å, which is close to the C=N distance of 1.325(2) Å, indicating partial double-bond character

These structural features contribute to the compound's ability to form hydrogen bonds and coordinate with metal ions, which is essential for its applications in coordination chemistry.

Physical Properties

The physical properties of 3-(1H-Tetrazol-5-yl)benzoic acid are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6N4O2 | |

| Molecular Weight | 190.16 g/mol | |

| Melting Point | 284-286°C | |

| Physical State (20°C) | Solid (White Powder) | |

| Purity (Commercial) | ≥97% | |

| InChI Key | MIERACSHCALJOM-UHFFFAOYSA-N |

In its crystalline state, the molecules form two-dimensional hydrogen-bonding networks through intermolecular N—H···O and O—H···N hydrogen bonds. The N···O distance is 2.712(2) Å, and the O···N distance is 2.666(2) Å . This extensive hydrogen bonding contributes to the compound's high melting point and stability.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(1H-Tetrazol-5-yl)benzoic acid typically involves the transformation of 3-cyanobenzoic acid. One well-documented method involves the following steps:

-

Preparation of a mixture containing 3-cyanobenzoic acid (0.147 g, 1.0 mmol), Cd(NO3)2·6H2O (0.345 g, 1 mmol), and water (8 ml)

-

Heating the mixture in a 15-ml Teflon-lined autoclave at 160°C for 3 days

-

Slow cooling (5°C/hour) to room temperature

-

Washing the resulting mixture with water and collection of solids

-

Treating the solids with 10% Na2S aqueous solution

-

Filtration and acidification of the filtrate with 50% HCl solution to pH 1.0

-

Collection of white products after filtration, washing, and drying

This method typically yields about 76.2% (0.145 g) of the product based on the starting 3-cyanobenzoic acid . Colorless block-shaped crystals suitable for X-ray diffraction analysis can be obtained from the filtrate after the second filtration.

Purification Techniques

The purification of 3-(1H-Tetrazol-5-yl)benzoic acid involves several steps:

-

Washing the crude product with water to remove inorganic impurities

-

Recrystallization from appropriate solvents to obtain high-purity crystals

-

Drying under vacuum or at elevated temperatures to remove residual solvents

Commercial samples of the compound are typically available with a purity of ≥97%, as determined by HPLC analysis .

Applications in Research and Industry

Pharmaceutical Applications

Tetrazoles, including 3-(1H-Tetrazol-5-yl)benzoic acid, have been explored for their potential in pharmaceuticals due to their ability to participate in various chemical reactions and their stability under physiological conditions. The tetrazole moiety is considered a bioisostere for carboxylic acid groups, which makes it valuable in drug design and development. Some potential pharmaceutical applications include:

-

Development of enzyme inhibitors

-

Design of receptor antagonists

-

Creation of prodrugs with improved bioavailability

-

Synthesis of compounds with antimicrobial, anti-inflammatory, or antihypertensive properties

Coordination Chemistry

One of the most significant applications of 3-(1H-Tetrazol-5-yl)benzoic acid is in coordination chemistry. The compound serves as a multidentate ligand, forming complexes with various metal ions . These complexes exhibit interesting structural and functional properties that make them valuable in materials science.

For example, coordination polymers based on tetrazoles have been shown to form various structural frameworks:

-

Two-dimensional layer structures with μ2-Tz− bridged metal ions

-

Three-dimensional layer-pillar structures where metal ions are bridged by μ3-Tz− anions

-

Three-dimensional porous frameworks with specific topology nets

Some of these coordination polymers exhibit interesting properties such as:

-

Photoluminescence with emission peaks at specific wavelengths

-

Selective gas adsorption properties, particularly for hydrogen and carbon dioxide over nitrogen

-

Magnetic properties useful in materials science applications

Other Applications

Beyond pharmaceuticals and coordination chemistry, 3-(1H-Tetrazol-5-yl)benzoic acid and related tetrazole compounds have applications in:

-

Explosives development, due to the high nitrogen content of tetrazoles

-

Photography and information recording systems

-

Agricultural chemicals, including pesticides and growth regulators

-

Precursors for the synthesis of various heterocycles in organic chemistry

Crystal Structure and Solid-State Properties

The crystal structure of 3-(1H-Tetrazol-5-yl)benzoic acid has been studied using X-ray diffraction techniques. The compound crystallizes in a specific space group, and the molecules arrange themselves in the crystal lattice through intermolecular hydrogen bonds .

In the crystalline state, the molecules form two-dimensional hydrogen-bonding networks through N—H···O and O—H···N hydrogen bonds. The N···O distance is 2.712(2) Å, and the O···N distance is 2.666(2) Å . These hydrogen bonds are crucial for stabilizing the crystal structure and contribute to the compound's physical properties, such as its high melting point.

Recent Research Developments

Recent research on 3-(1H-Tetrazol-5-yl)benzoic acid has focused on its applications in coordination chemistry and materials science. Some notable developments include:

Coordination Polymers and Frameworks

Researchers have synthesized several coordination polymers using 3-(1H-Tetrazol-5-yl)benzoic acid and related tetrazole compounds as ligands. For example:

-

A three-dimensional porous and magnetic framework constructed from {Cu4(μ4-Cl)}7+ clusters and 4-(1H-tetrazol-5-yl)-benzoic acid has been reported. This material, formulated as (Me2NH2)[Cu4Cl(tba)4(H2O)4]·2DMF, exhibits interesting structural features, including an open framework with 57% void volume, as well as microporosity and magnetic properties .

-

Three coordination polymers based on 1H-tetrazole generated via in situ decarboxylation have been synthesized and characterized. These materials, designated as [Zn3(Tz)6(H2O)2]n, [Cu2(Tz)3(OH)]n, and {Cu5(Tz)9·8H2O}n, exhibit various structural topologies and interesting properties, including photoluminescence and selective gas adsorption .

Synthetic Methodologies

Researchers continue to develop and refine methods for synthesizing 3-(1H-Tetrazol-5-yl)benzoic acid and related compounds. Recent advances include:

-

In situ decarboxylation approaches that generate tetrazolate ligands from tetrazole-carboxylate precursors under hydro(solvo)thermal conditions

-

Alternative synthetic routes that avoid the use of toxic or hazardous reagents, such as metal azides

-

Green chemistry approaches that improve yield, reduce waste, and minimize environmental impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume